![molecular formula C16H16N4O5 B11040091 4-(1,3-benzodioxol-5-yl)-5-nitro-1-(propan-2-yl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B11040091.png)
4-(1,3-benzodioxol-5-yl)-5-nitro-1-(propan-2-yl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1,3-BENZODIOXOL-5-YL)-1-ISOPROPYL-5-NITRO-1,4,5,7-TETRAHYDRO-6H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound contains a benzodioxole moiety, a pyrazolopyridine core, and a nitro group, which contribute to its diverse chemical reactivity and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-BENZODIOXOL-5-YL)-1-ISOPROPYL-5-NITRO-1,4,5,7-TETRAHYDRO-6H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE typically involves multi-step organic reactions. One common approach is the condensation of 2-(1,3-benzodioxol-5-yl)acetonitrile with bis(2-chloroethyl) ether in the presence of sodium hydroxide at elevated temperatures to form an intermediate, which is then reduced using lithium tetrahydroaluminate . This intermediate undergoes further reactions, including cyclization and nitration, to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(1,3-BENZODIOXOL-5-YL)-1-ISOPROPYL-5-NITRO-1,4,5,7-TETRAHYDRO-6H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.
Substitution: The benzodioxole moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are often used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or chlorinating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amine derivative, while substitution reactions can introduce various functional groups onto the benzodioxole ring.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
Biologically, 4-(1,3-BENZODIOXOL-5-YL)-1-ISOPROPYL-5-NITRO-1,4,5,7-TETRAHYDRO-6H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE has shown potential as an anticancer agent. Studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines by inducing cell cycle arrest and apoptosis .
Medicine
In medicine, this compound is being investigated for its potential therapeutic applications. Its ability to target specific molecular pathways makes it a promising candidate for drug development, particularly in the treatment of cancer and other diseases.
Industry
Industrially, this compound can be used in the development of new materials with specific properties. Its unique chemical structure allows for the design of materials with enhanced stability, reactivity, and functionality.
Mechanism of Action
The mechanism of action of 4-(1,3-BENZODIOXOL-5-YL)-1-ISOPROPYL-5-NITRO-1,4,5,7-TETRAHYDRO-6H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE involves its interaction with specific molecular targets. It has been shown to inhibit tubulin polymerization, leading to mitotic blockade and apoptosis in cancer cells . The compound’s nitro group also plays a crucial role in its biological activity, contributing to its ability to induce oxidative stress and DNA damage in target cells.
Comparison with Similar Compounds
Similar Compounds
1-Benzo[1,3]dioxol-5-yl-indoles: These compounds share the benzodioxole moiety and have been studied for their anticancer properties.
Pyrrolopyrazine derivatives: These compounds have similar core structures and exhibit various biological activities.
6-(Benzo[d][1,3]dioxol-5-yl)hexa-3,5-dien-2-one: This compound shares the benzodioxole moiety and has been studied for its chemical reactivity.
Uniqueness
What sets 4-(1,3-BENZODIOXOL-5-YL)-1-ISOPROPYL-5-NITRO-1,4,5,7-TETRAHYDRO-6H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE apart is its combination of a benzodioxole moiety, a pyrazolopyridine core, and a nitro group. This unique structure contributes to its diverse chemical reactivity and potent biological activities, making it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C16H16N4O5 |
---|---|
Molecular Weight |
344.32 g/mol |
IUPAC Name |
4-(1,3-benzodioxol-5-yl)-5-nitro-1-propan-2-yl-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-6-one |
InChI |
InChI=1S/C16H16N4O5/c1-8(2)19-15-10(6-17-19)13(14(20(22)23)16(21)18-15)9-3-4-11-12(5-9)25-7-24-11/h3-6,8,13-14H,7H2,1-2H3,(H,18,21) |
InChI Key |
XHDOLJAXRBBBKL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C2=C(C=N1)C(C(C(=O)N2)[N+](=O)[O-])C3=CC4=C(C=C3)OCO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.